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This document provides a detailed overview and experimental guidelines for the fabrication of
vertical Gallium Nitride (GaN) power devices. The content is structured to provide a
comprehensive understanding of the critical process steps, from substrate engineering to
device fabrication and termination.

Introduction to Vertical GaN Power Devices

Gallium Nitride (GaN) is a wide-bandgap semiconductor that is poised to revolutionize the
power electronics industry.[1][2] Its superior material properties, including a high critical electric
field, high electron mobility, and high thermal conductivity, enable the fabrication of power
devices that are more efficient, smaller, and can operate at higher frequencies than their
silicon-based counterparts.[3][4][5]

While lateral GaN devices have seen widespread commercial adoption, vertical device
architectures are attracting increasing attention for high-power applications.[1][6] Vertical
devices offer several advantages, including the ability to achieve higher breakdown voltages
and current levels without increasing the chip size, and improved thermal management.[1][4][6]
The peak electric field is also moved from the surface to the bulk of the material, enhancing
reliability.[1][6]

The fabrication of high-performance vertical GaN devices is a complex process that involves
several critical steps, each with its own set of challenges. This document will detail the key
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techniques and protocols for substrate engineering, epitaxial growth, and device fabrication.

Substrate Engineering for Vertical GaN Devices

The foundation of a high-quality vertical GaN device is the substrate. The ideal substrate has a
low dislocation density and is closely lattice-matched to GaN. While native GaN substrates are
the preferred choice, their high cost and limited availability have driven the development of
alternative solutions.[6]

Bulk GaN Substrate Growth

Homoepitaxy, the growth of GaN epitaxial layers on a GaN substrate, is the optimal approach
for minimizing defects. Two primary methods are used for growing bulk GaN crystals: Hydride
Vapor Phase Epitaxy (HVPE) and the Ammonothermal method.

o Hydride Vapor Phase Epitaxy (HVPE): This is the most common method for producing GaN
substrates due to its high growth rate (exceeding 100 um/h).[7][8] The process involves the
reaction of gaseous metal chlorides with ammonia at high temperatures.[9] While cost-
effective, HVPE can result in a higher defect density compared to other methods.

 Ammonothermal Method: This technique is analogous to the hydrothermal growth of quartz,
but uses supercritical ammonia as the solvent.[10][11] It is capable of producing very high-
quality GaN crystals with low dislocation densities (on the order of 4.0 x 104 cm~2).[10]
However, the growth rate is significantly lower than that of HVPE.[7]

Table 1: Comparison of Bulk GaN Growth Techniques

Hydride Vapor Phase

Feature Epitaxy (HVPE) Ammonothermal Method
Growth Rate >100 pum/h[7] 2-10 pm/day[7][11]
Dislocation Density ~10° cm~2[8] ~10* cm~2[10]

Operating Temperature ~1045°C[12] 400-600°C[10]

Operating Pressure <1 atm[12] 100-400 MPa[10]
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Alternative Substrates for Quasi-Vertical Devices

To address the cost and size limitations of bulk GaN, significant research has focused on
growing GaN on alternative substrates like silicon (Si), silicon carbide (SiC), and sapphire.[6]
[13] These approaches lead to what are often termed "quasi-vertical" devices, where the
current flows vertically through the epitaxial layers but the substrate itself may be removed or is
not GaN.

e GaN-on-Si: This is a cost-effective approach, but the large lattice and thermal mismatch
between GaN and Si presents significant challenges in managing stress and defects, limiting
the thickness of the GaN layer that can be grown.[6][14]

o GaN-on-SiC: SiC is a better match to GaN in terms of lattice parameter and offers superior
thermal properties. This makes it a promising substrate for high-power, high-frequency
devices.[15]

o GaN-on-Sapphire: While sapphire is a cost-effective and insulating substrate, the large
lattice mismatch with GaN leads to high defect densities.[13]

The overall workflow for producing vertical GaN devices, starting from substrate selection, is
illustrated below.
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Caption: High-level workflow for the fabrication of vertical GaN power devices.
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Epitaxial Growth

Once a suitable substrate is obtained, the active layers of the device are grown epitaxially.
Metal-Organic Chemical Vapor Deposition (MOCVD) is the most common technique for the
epitaxial growth of the complex multi-layer structures required for vertical GaN power devices.
[61[16]

A typical epitaxial structure for a vertical GaN diode might consist of a highly doped n*-GaN
bottom contact layer, a thick, lightly doped n—-GaN drift layer, a p-GaN layer, and a p*-GaN top
contact layer.[3][6] The thickness and doping concentration of the drift layer are critical
parameters that determine the breakdown voltage of the device.[6][17]

Protocol for MOCVD Growth of a GaN Drift Layer

This protocol outlines a general procedure for the MOCVD growth of a lightly doped n-type
GaN drift layer, which is a critical component for achieving high breakdown voltage.

1. Substrate Preparation:

e Begin with a high-quality, low-dislocation density GaN substrate.

o Perform a solvent clean using acetone, methanol, and isopropanol, followed by a deionized
water rinse.

e Perform an in-situ bake in the MOCVD reactor under a hydrogen atmosphere at >1000°C to
remove surface contaminants.

2. Growth Parameters:

e Precursors: Trimethylgallium (TMGa) for gallium, ammonia (NHs) for nitrogen, and silane
(SiHa4) for n-type doping.

o Carrier Gas: Hydrogen (Hz2) or a mixture of H2 and Nitrogen (N2).

o Growth Temperature: 1000-1100°C.

e Reactor Pressure: 100-400 Torr.

o V/II Ratio (NH3/TMGa): >1000. A high V/III ratio is crucial for good crystal quality.

e SiHa4 Flow Rate: Adjusted to achieve the target doping concentration (e.g., 1x10¢ to 5x10
cm~3).[18]

3. Growth Procedure:
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« Introduce the carrier gas into the reactor.

e Ramp the substrate to the growth temperature.

 Introduce NHs to stabilize the GaN surface.

e Introduce TMGa and SiHa to initiate growth.

» Continue growth until the desired drift layer thickness is achieved (e.g., 5-15 pm for >1.2 kV
devices).[13][18]

e Terminate the TMGa and SiHa flows.

e Cool down the reactor under an NHs and carrier gas ambient.

4. Characterization:

e Thickness: Measured using techniques like scanning electron microscopy (SEM) or
ellipsometry.

e Doping Concentration: Determined by capacitance-voltage (C-V) measurements on a test
structure.

o Crystal Quality: Assessed by X-ray diffraction (XRD) and atomic force microscopy (AFM).

Device Fabrication

The fabrication of a vertical GaN device involves a series of standard semiconductor
processing steps, including photolithography, etching, ion implantation, dielectric deposition,
and metallization.

Trench Etching

Trench structures are fundamental to many vertical GaN device architectures, including trench
MOSFETs and trench-gated Schottky rectifiers.[1] The quality of the trench, particularly the
smoothness of the corners, is critical to avoid electric field crowding and premature device
breakdown.[1]

Table 2: Typical Parameters for GaN Trench Etching
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Parameter Value

Inductively Coupled Plasma - Reactive lon

Etching Technique .
Etching (ICP-RIE)

Etch Chemistry Cl2/BCIs/Ar[19]
ICP Power 300 - 800 W
RIE Power 50 - 200 W
Chamber Pressure 2 - 10 mTorr
Mask Material SiO2 or Ni

lon Implantation for Selective Doping and Isolation

lon implantation is a key technology for creating selectively doped regions in vertical GaN
devices, which is challenging to achieve through diffusion due to the high thermal stability of
GaN.[20] It is used for forming p-type regions, n-type source/drain contacts, and for device
isolation.[21][22] A significant challenge with p-type doping using Magnesium (Mg) implantation
is the need for high-temperature annealing (>1300°C) to activate the dopants and repair lattice
damage, which is above the decomposition temperature of GaN.

Edge Termination

A critical aspect of high-voltage vertical GaN device design is the edge termination, which is
necessary to manage the electric field at the device periphery and prevent premature
breakdown.[23][24] Several techniques are employed, each with its own trade-offs between
performance and fabrication complexity.[23]

o Field Plates (FP): These are metal extensions over a dielectric layer that help to spread the
depletion region and reduce the peak electric field at the device edge.[3][23]

e Guard Rings (GR): These are floating p-n junctions surrounding the main device that help to
distribute the reverse voltage.[24]

» Junction Termination Extension (JTE): This involves creating a region of precisely controlled
charge at the device edge, typically through ion implantation, to shape the electric field.[25]
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[26]

e Mesa and Bevel Structures: These involve physically shaping the semiconductor to control
the electric field distribution.[23]

A J y H l
(Field Plate (FP)}—{Trench Tevmina\\on] High Complexity (Guard Ring (GR)}—‘[R}H Implantation (JTE)] Medium Complexity —

Low Complexity

Click to download full resolution via product page
Caption: Comparison of common edge termination techniques for vertical GaN devices.

Protocol for a Trench MIS Field Plate Edge Termination

This protocol outlines the fabrication of a Trench Metal-Insulator-Semiconductor (MIS) Field
Plate, an effective edge termination structure.[3]

1. Epitaxial Structure:

» Start with a wafer containing the p*/n=/n* diode structure. For a 1 kV device, the n~ drift
layer may have a doping of ~2.8 x 101 cm~3 and a thickness of ~6.7 um.[3]

2. Trench Etching:

» Deposit a hard mask (e.g., SiO2) and pattern it using photolithography to define the trench
area at the device periphery.

o Etch the trench into the n~ drift layer using a Clz-based ICP-RIE process. The trench depth is
a critical design parameter.[3]

3. Dielectric Deposition:
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» Thoroughly clean the wafer to remove any etch residues.

o Deposit a high-quality dielectric layer, such as SiOz or Al20s3, using Atomic Layer Deposition
(ALD) to ensure conformal coverage of the trench sidewalls and bottom.[27] The dielectric
thickness is another key design parameter.[3]

4. Field Plate Metallization:

o Use photolithography to define the field plate area. The field plate should extend from the
anode contact, over the dielectric, and across the trench.

» Deposit the field plate metal (e.g., Ni/Au) using e-beam evaporation or sputtering.

o Perform liftoff to remove the excess metal.

5. Annealing:

o Perform a post-metallization anneal in a nitrogen atmosphere to form good ohmic contacts
and stabilize the dielectric interfaces.

Conclusion

The development of vertical GaN power devices is a rapidly advancing field with the potential
to significantly impact power electronics.[28][29] Success in this area requires a multi-
disciplinary approach, encompassing materials science for substrate and epitaxial growth, and
process engineering for device fabrication. The protocols and data presented in these notes
provide a foundation for researchers and scientists to develop and optimize the next generation
of high-performance vertical GaN power devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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